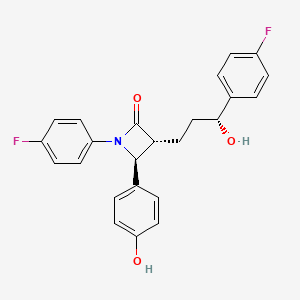

(3'R)-Ezetimibe

Description

Structure

3D Structure

Properties

CAS No. |

163380-16-3 |

|---|---|

Molecular Formula |

C24H21F2NO3 |

Molecular Weight |

409.4 g/mol |

IUPAC Name |

(4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21?,22-,23-/m1/s1 |

InChI Key |

OLNTVTPDXPETLC-XMCWYHTOSA-N |

SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2C(C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |

Synonyms |

(3R,4S)-1-(4-Fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; [3R-[3α(R*),4α]]-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-_x000B_hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacological & Stereochemical Divergence: Ezetimibe vs. (3'R)-Isomer

The following technical guide details the pharmacological and stereochemical distinctions between Ezetimibe and its (3'R)-isomer.

Technical Guide for Drug Development & Quality Assurance

Executive Summary

Ezetimibe (SCH 58235) is a selective cholesterol absorption inhibitor that targets the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1] Its efficacy is heavily dependent on its specific stereochemical configuration, particularly at the side-chain hydroxyl position.

The (3'R)-isomer (also known as the RRS-isomer or Impurity E) is the C-3' epimer of Ezetimibe. While it retains the core azetidinone pharmacophore, its pharmacological profile differs primarily due to altered metabolic activation . Unlike Ezetimibe, which undergoes rapid glucuronidation to form a highly potent metabolite that undergoes enterohepatic recycling, the (3'R)-isomer exhibits compromised interaction with UDP-glucuronosyltransferases (UGTs). This guide analyzes the structural, mechanistic, and kinetic divergence between these two entities.

Molecular Architecture & Stereochemistry

Ezetimibe contains three chiral centers. The active pharmaceutical ingredient (API) is the

Stereochemical Configuration

-

Ezetimibe:

-1-(4-fluorophenyl)-3-[ -

(3'R)-Isomer:

-1-(4-fluorophenyl)-3-[

Structural Comparison Diagram

The following diagram illustrates the stereochemical relationship and the critical site of inversion.

Caption: Structural divergence centered on the hydroxypropyl side chain. The 3'S configuration is critical for metabolic processing.

Mechanistic Divergence: The Glucuronidation Gateway

The most significant pharmacological difference lies not just in receptor binding, but in metabolic pharmacokinetics . Ezetimibe is a "metabolically active" drug; its glucuronide metabolite (Ezetimibe-glucuronide) is equipotent or more potent than the parent and localizes to the intestinal brush border.

Primary Pharmacodynamics (NPC1L1 Binding)

-

Ezetimibe: Binds with high affinity to the sterol-sensing domain of NPC1L1, blocking the internalization of the NPC1L1/cholesterol complex.

-

(3'R)-Isomer: Structure-Activity Relationship (SAR) studies indicate that while the azetidinone ring and N-aryl groups are the primary drivers of binding, the side-chain stereochemistry modulates affinity. The (3'R)-isomer retains partial binding capacity but lacks the optimal spatial fit required for maximal inhibition, leading to reduced intrinsic potency.

Secondary Pharmacodynamics (Metabolic Activation)

This is the critical failure point for the (3'R)-isomer.

-

Ezetimibe (3'S): Rapidly glucuronidated by intestinal UGTs (specifically UGT1A1, 1A3, and 2B15) at the 4-position of the phenyl ring (and to a lesser extent the side chain). The specific 3'S orientation facilitates the enzyme-substrate complex.

-

(3'R)-Isomer: The inversion creates steric hindrance within the UGT active site. This results in:

-

Reduced Glucuronidation Rate: Slower conversion to the active glucuronide form.

-

Impaired Enterohepatic Recycling: Ezetimibe relies on recycling to maintain high intestinal concentrations. Without efficient glucuronidation, the (3'R)-isomer is cleared more rapidly or fails to localize effectively at the brush border.

-

Comparative Activity Data

| Parameter | Ezetimibe (3'S) | (3'R)-Isomer | Impact |

| NPC1L1 Affinity | High ( | Moderate to Low | Reduced direct inhibition efficiency. |

| Glucuronidation | Rapid (>95% first-pass) | Delayed/Inefficient | Failure to form active metabolite pool. |

| Enterohepatic Recycling | Extensive | Minimal | Shorter duration of action. |

| In Vivo Efficacy | High (ED50 | Significantly Lower | Requires higher doses for effect (if any). |

Experimental Protocols

To validate the differences between Ezetimibe and its (3'R)-isomer, the following protocols are recommended.

Protocol A: Chiral Isolation via SFC

Supercritical Fluid Chromatography (SFC) is the preferred method for isolating the (3'R)-isomer from a racemic or impurity-laden mixture due to its superior resolution of stereoisomers.

Workflow:

-

Column: Chiralcel OD-H or Chiralpak AD-H (

mm, 5 µm). -

Mobile Phase:

(Supercritical Fluid) : Co-solvent (Isopropanol or Ethanol).-

Ratio: 85:15 (v/v).[7]

-

-

Conditions:

-

Flow Rate: 2.0 - 4.0 mL/min (analytical); scale up for prep.

-

Back Pressure: 100-150 bar.

-

Temperature: 35°C - 40°C.

-

Detection: UV at 230 nm.

-

-

Elution Order: The (3'R)-isomer typically elutes before or after Ezetimibe depending on the specific column polysaccharide chemistry (Cellulose vs. Amylose). Note: On Chiralcel OD-H, the impurity often elutes distinct from the main peak.

Protocol B: In Vitro Glucuronidation Assay

This assay quantifies the metabolic divergence.

Materials:

-

Human Liver Microsomes (HLM) or Intestinal Microsomes (HIM).

-

UDP-glucuronic acid (UDPGA) cofactor.

-

Alamethicin (pore-forming peptide to access luminal UGTs).

Step-by-Step:

-

Activation: Pre-incubate microsomes (0.5 mg protein/mL) with Alamethicin (50 µg/mg protein) on ice for 15 mins.

-

Reaction Mix: Combine activated microsomes,

(5 mM), and test compound (Ezetimibe or 3'R-isomer at 10 µM) in Tris-HCl buffer (pH 7.4). -

Initiation: Add UDPGA (2 mM final concentration). Incubate at 37°C.

-

Sampling: Aliquot at 0, 5, 10, 30, and 60 minutes.

-

Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g., Ezetimibe-d4).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

-

Target: Monitor disappearance of parent and appearance of glucuronide (+176 Da).

-

-

Calculation: Plot concentration vs. time to determine intrinsic clearance (

) and

Pathway Visualization

The following Graphviz diagram details the pharmacological fate of both isomers, highlighting the "Metabolic Dead-End" for the (3'R)-isomer.

Caption: Comparative pharmacological fate. The (3'R)-isomer fails to enter the enterohepatic recycling loop effectively.

References

-

Rosenblum, S. B., et al. (1998).[4] Discovery of 1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): A Designed, Potent, Orally Active Inhibitor of Cholesterol Absorption.[3][4][6] Journal of Medicinal Chemistry. Link

-

Van Heek, M., et al. (2000). Comparison of the activity and disposition of the novel cholesterol absorption inhibitor, SCH58235, and its glucuronide, SCH60663.[8] British Journal of Pharmacology. Link

-

Guntupalli, S., et al. (2014). Identification, isolation and characterization of process related impurities in ezetimibe. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Chimalakonda, K., et al. (2013).[9] Isolation and Characterization of R-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry. Link

-

Filip, K., et al. (2014). The synthesis of ezetimibe with high stereochemical purity.[10] Science24. Link

-

Oswald, S., et al. (2006). Disposition of Ezetimibe is Influenced by Polymorphisms of the Hepatic Uptake Carrier OATP1B1. Pharmacogenetics and Genomics. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Discovery of 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4 -hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Isolation and Characterization of R-Enantiomer in Ezetimibe [scirp.org]

- 10. Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Executive Summary

In the development of Ezetimibe (a selective cholesterol absorption inhibitor), the control of stereochemistry is critical. Ezetimibe contains three chiral centers: C3 and C4 on the

The (3'R)-Ezetimibe impurity (often referred to as the "Benzylic Hydroxyl Diastereomer" or "Impurity A" in various pharmacopeial contexts) is a critical process-related impurity. It arises primarily during the enantioselective reduction of the ketone intermediate. Because it possesses identical molecular weight and similar solubility profiles to the active pharmaceutical ingredient (API), its identification requires rigorous chromatographic and spectroscopic discrimination.

This guide details the structural genesis, isolation, and definitive identification of the (3'R)-isomer, providing a self-validating analytical framework for process chemists and analytical scientists.

Part 1: Structural Analysis & Stereochemical Challenge

The Target vs. The Impurity

Ezetimibe's efficacy relies on the specific spatial arrangement of its functional groups to bind to the Niemann-Pick C1-Like 1 (NPC1L1) protein. The (3'R)-impurity represents a single point of inversion at the benzylic hydroxyl position.

| Feature | Ezetimibe (API) | (3'R)-Ezetimibe (Impurity) |

| IUPAC Name | (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | (3R,4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |

| Chiral Centers | 3R, 4S, 3'S | 3R, 4S, 3'R |

| Molecular Formula | ||

| Molecular Weight | 409.43 g/mol | 409.43 g/mol |

| Key Difference | (S)-OH orientation (Spatial) | (R)-OH orientation (Spatial) |

The Analytical Challenge

Because the diastereomer differs only in the spatial arrangement of the side-chain hydroxyl, standard Reverse Phase HPLC (RP-HPLC) on C18 columns often yields poor resolution (

Part 2: Genesis of the Impurity (Root Cause Analysis)

The formation of (3'R)-Ezetimibe is directly linked to the enantioselective reduction step in the synthetic pathway.

The Critical Process Step

The synthesis typically involves the reduction of the ketone intermediate, (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one .

-

Reagents: Borane complex (e.g.,

orngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Catalyst: Corey-Bakshi-Shibata (CBS) Catalyst. Specifically, the (R)-MeCBS (tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole) is required to induce the formation of the (S)-alcohol .

Mechanism of Failure

If the reduction lacks stereocontrol, a racemic mixture forms. The (3'R)-impurity forms under the following deviations:

-

Catalyst Impurity: Presence of (S)-MeCBS in the (R)-MeCBS catalyst.

-

Temperature Excursions: Higher temperatures (

) increase the rate of the non-catalyzed (background) borane reduction, which is non-stereoselective. -

Moisture: Water deactivates the oxazaborolidine catalyst, allowing free borane to reduce the ketone racewically.

Figure 1: Synthetic bifurcation showing the origin of the (3'R)-impurity during the CBS reduction step.

Part 3: Identification & Characterization Strategy

To definitively identify the (3'R)-impurity, a "Triangulation Strategy" is required: Isolation, Chiral Chromatography, and NMR Spectroscopy.

Isolation via Preparative HPLC/SFC

Before characterization, the impurity must be enriched or isolated. Supercritical Fluid Chromatography (SFC) is superior for this separation due to the high stereoselectivity of chiral stationary phases in normal-phase-like conditions.

-

Column: Chiralcel OD-H or AS-H.

-

Mobile Phase:

: Methanol/Isopropanol.

Definitive Identification: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing diastereomers. While MS is blind to the stereochemistry here, the magnetic environment of the proton attached to the chiral center (

-

1H NMR (DMSO-

):-

Ezetimibe (3'S): The methine proton at C3' typically appears as a multiplet or broad signal at a specific shift (e.g.,

4.50 - 4.60 ppm). -

Impurity (3'R): The change in stereochemistry alters the dihedral angle and the magnetic anisotropy experienced by this proton, causing a distinct chemical shift (typically

ppm) and a change in coupling constants (

-

Analytical Confirmation: Chiral HPLC

Once characterized by NMR, a Chiral HPLC method serves as the routine release test.

Figure 2: The analytical decision tree for definitive identification of the stereoisomer.

Part 4: Experimental Protocols

Protocol A: High-Resolution Chiral HPLC Method

This method is designed to separate the (3'R)-impurity from Ezetimibe with baseline resolution (

-

Applicability: Release testing and Process Control.

-

Principle: Amylose-based chiral stationary phase interaction.

| Parameter | Condition |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 232 nm |

| Temperature | 25°C |

| Injection Vol | 20 µL |

| Run Time | 45 minutes |

System Suitability Criteria:

-

Resolution (

): NLT 2.0 between Ezetimibe and (3'R)-Impurity. -

Elution Order: typically (3'R)-Impurity elutes after Ezetimibe on OD-H columns (verify with isolated standard).

Protocol B: Isolation and NMR Verification

Use this workflow to generate the reference standard if a commercial standard is unavailable.

-

Enrichment: Intentionally stress the reduction reaction (Section 2.2) by using racemic CBS catalyst or running at 0°C to generate a ~50:50 mixture of S/R isomers.

-

Purification: Inject the mixture onto a Preparative Chiralpak AD or OD column. Collect the minor peak (or the second eluting peak if 50:50).

-

Work-up: Evaporate solvent under vacuum (

). -

NMR Analysis: Dissolve ~10 mg in

DMSO--

Target Signal: Examine the region

4.0 – 5.5 ppm. -

Validation: Compare the H-3' signal.[5] The (3'R) isomer will show a distinct splitting pattern or shift compared to the pure API reference.

-

References

-

Wu, G., et al. (2000). Enantioselective Synthesis of Ezetimibe via the CBS Reduction.[6] Journal of Organic Chemistry. (Search: "Ezetimibe CBS reduction")

-

Phenomenex Application Note. (2024). Separation of Ezetimibe and its Organic Impurities per USP Monograph.[3] Phenomenex.[3]

-

Gajjar, A. K., & Shah, V. D. (2011).[7] Impurity Profiling: A Case Study of Ezetimibe. The Open Conference Proceedings Journal.[7]

-

Chimalakonda, K., et al. (2013).[8] Isolation and Characterization of R-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry.[8]

-

International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20090093627A1 - Process for preparing intermediates of ezetimibe by microbial reduction - Google Patents [patents.google.com]

- 3. phenomenex.com [phenomenex.com]

- 4. Ezetimibe Tablets - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impurity Profiling: A Case Study of Ezetimibe [benthamopenarchives.com]

- 8. Isolation and Characterization of R-Enantiomer in Ezetimibe [scirp.org]

The Stereochemical Imperative: Role of (3'R)-Ezetimibe in SAR and NPC1L1 Binding Dynamics

The following technical guide details the structure-activity relationship (SAR) profile of Ezetimibe, with a specific focus on the stereochemical significance of the 3'-position.

Executive Summary: The "Eutomer" vs. "Distomer" Paradigm

In the development of cholesterol absorption inhibitors, Ezetimibe (SCH 58235) represents a triumph of stereoselective synthesis. Its efficacy is rigidly governed by the absolute configuration of three chiral centers: C3 and C4 on the

While the FDA-approved therapeutic agent is the (3R, 4S, 3'S) isomer, the (3'R)-Ezetimibe isomer (the side-chain epimer) plays a critical role in SAR studies. It serves as the definitive "activity cliff"—a structural analog that demonstrates the tight steric tolerances of the Niemann-Pick C1-Like 1 (NPC1L1) sterol-sensing domain. This guide analyzes why the (3'S) configuration is the "eutomer" (active) and how the (3'R) "distomer" (less active) validates the binding mechanism.

Structural Anatomy & Stereochemical Definitions

To understand the SAR, we must first disambiguate the nomenclature. Ezetimibe is a 2-azetidinone derivative.[1][2][3][4][5][6][7][8]

The Pharmacophore

-

Core Scaffold: 1,4-diaryl-2-azetidinone.

-

Ring Stereochemistry: Trans-configuration at C3/C4 is essential. The (3R, 4S) configuration is required for bioactivity; the cis-isomers are virtually inactive.

-

Side Chain: A 3-(4-fluorophenyl)-3-hydroxypropyl chain attached to C3 of the ring.[1][5][6][7]

The 3' Critical Center

The "3'" designation refers to the chiral carbon on the propyl side chain bearing the hydroxyl group and the 4-fluorophenyl ring.

| Isomer Designation | Configuration | Status | Role in SAR |

| Ezetimibe (SCH 58235) | (3R, 4S, 3'S) | Active Drug | Nanomolar affinity for NPC1L1. Locks NTD in closed state. |

| (3'R)-Epimer | (3R, 4S, 3'R) | Impurity/Probe | Significantly reduced potency (>100-fold lower). Used to map steric pockets. |

Technical Note: In some synthesis literature, the side chain hydroxyl carbon is numbered C1 relative to the propyl chain. However, standard SAR discussion often refers to it as the 3' or benzylic position relative to the phenyl ring. We adhere to the 3'S designation for the active drug as per USP/FDA standards.

SAR Deep Dive: The Role of (3'R)-Ezetimibe

The (3'R)-isomer is not merely a byproduct; in SAR profiling, it provides negative validation of the pharmacophore model.

The "Hydroxyl Anchor" Hypothesis

The 3'-hydroxyl group in the (S) configuration functions as a critical hydrogen bond donor/acceptor within the NPC1L1 Middle Luminal Domain (MLD).

-

Mechanism: Cryo-EM studies suggest the (3'S)-OH orients the adjacent p-fluorophenyl ring to engage in

-stacking or edge-to-face interactions with Phe532 and Met543 of NPC1L1. -

The (3'R) Failure: Inverting this center to (R) forces the p-fluorophenyl ring into a sterically clashing trajectory. The hydroxyl group loses its optimal H-bond angle, destabilizing the ligand-protein complex.

-

Result: The NPC1L1 N-terminal domain (NTD) fails to lock into the "closed" conformation required to block cholesterol transport.

Metabolic Activation & Glucuronidation

Ezetimibe is unique because its glucuronide metabolite (SCH 60663) is more potent than the parent.

-

Primary Site: Glucuronidation occurs primarily at the 4-phenolic hydroxyl (on the C4-aryl ring), not the 3'-side chain hydroxyl.

-

Stereochemical Stability: The metabolic enzymes (UGT1A1/1A3) tolerate the (3'S) side chain.

-

The (3'R) Impact: While the (3'R)-isomer can still theoretically be glucuronidated at the phenol, the resulting metabolite remains inactive because the side-chain steric clash persists. This proves that the side-chain geometry is upstream of the metabolic potency enhancement.

Visualization: SAR Logic & Binding Pathway

The following diagram illustrates the decision tree for Ezetimibe SAR, highlighting the divergence between the Active (3'S) and Inactive (3'R) pathways.

Caption: SAR workflow demonstrating the divergence in biological activity between the (3'S)-eutomer and (3'R)-distomer interaction with NPC1L1.

Experimental Protocols

To validate the role of the (3'R)-isomer in your own SAR studies, use the following self-validating protocols.

Protocol A: Isolation/Quantification of (3'R)-Epimer via Chiral HPLC

Purpose: To separate the (3'R) impurity from the active (3'S) drug for comparative binding assays.

-

Column Selection: Use a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H ). The 3'-hydroxyl group is the primary discriminator.

-

Mobile Phase: Hexane : Isopropanol (90:10 v/v) is standard.

-

Optimization: Add 0.1% Diethylamine (DEA) if peak tailing occurs due to the secondary amine.

-

-

Conditions: Flow rate 1.0 mL/min, Detection UV @ 232 nm.

-

Validation Criteria:

-

Resolution (Rs): Must be > 1.5 between the (3'S) and (3'R) peaks.

-

Elution Order: typically, the (3'R)-epimer elutes before the (3'S)-drug on OD-H columns (verify with authentic standards).

-

Protocol B: Comparative NPC1L1 Binding Assay

Purpose: To quantify the affinity gap between isomers.

-

Cell Line: MDCKII cells stably expressing human NPC1L1 (hNPC1L1).

-

Ligand: [³H]-Ezetimibe (or [³H]-glucuronide).

-

Competition: Incubate cell membranes with fixed [³H]-ligand (5 nM) and increasing concentrations (1 nM to 10 µM) of:

-

Compound A: Pure (3'S)-Ezetimibe.

-

Compound B: Pure (3'R)-Ezetimibe.

-

-

Readout: Scintillation counting of membrane-bound fraction.

-

Data Analysis: Fit to a one-site competition model.

-

Expected Result: IC50 for (3'S) should be ~20-50 nM. IC50 for (3'R) should be >1000 nM.

-

Quantitative Data Summary

The following table summarizes the SAR data derived from key medicinal chemistry literature (e.g., J. Med. Chem., Schering-Plough Patents).

| Parameter | (3'S)-Ezetimibe (Drug) | (3'R)-Ezetimibe (Epimer) | Impact of Stereochemistry |

| Cholesterol Inhibition (In Vivo) | ED50 ~ 0.0005 mg/kg | ED50 > 0.5 mg/kg | >1000x Potency Loss |

| NPC1L1 Binding (IC50) | ~ 20 - 50 nM | > 5000 nM | Critical for pocket fit |

| Glucuronidation Rate (Vmax) | High (Phenolic) | High (Phenolic) | Stereochemistry does not affect metabolism rate, only metabolite activity. |

| Thermodynamic Stability | High Tm shift of NPC1L1 | Negligible Tm shift | (3'S) stabilizes the protein complex; (3'R) does not. |

References

-

PubChem. Ezetimibe Compound Summary (CID 150311). National Library of Medicine. [Link]

-

Rosenblum, S. B., et al. (1998).[2] Discovery of 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): A designed, potent, orally active inhibitor of cholesterol absorption.[2] Journal of Medicinal Chemistry.[2] [Link]

-

Huang, Z., et al. (2020). Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition.[9] Science Advances. [Link]

-

Garcia-Calvo, M., et al. (2005). The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1).[5][7][9][10][11] Proceedings of the National Academy of Sciences. [Link]

-

FDA Access Data. ZETIA® (ezetimibe) Tablets Prescribing Information.[1][Link][8]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. ORCID [orcid.org]

- 3. researchgate.net [researchgate.net]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. Changes in Disposition of Ezetimibe and Its Active Metabolites Induced by Impaired Hepatic Function: The Influence of Enzyme and Transporter Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sfb746.uni-freiburg.de [sfb746.uni-freiburg.de]

- 11. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Metabolic Profiling of Ezetimibe: Glucuronidation and Stereoselective Inversion Pathways

This technical guide details the metabolic disposition of Ezetimibe, with a specific focus on the formation of the (3'R)-diastereomer via stereoselective redox cycling, alongside the primary glucuronidation pathway.

Executive Summary & Mechanistic Overview

Ezetimibe (SCH 58235) represents a unique class of lipid-lowering agents that inhibits the Niemann-Pick C1-Like 1 (NPC1L1) transporter at the brush border of the small intestine.[1] Unlike statins, which rely on systemic distribution to inhibit hepatic HMG-CoA reductase, Ezetimibe’s efficacy is driven by a localized enterohepatic loop .

The metabolic fate of Ezetimibe is defined by two competing pathways:

-

Phase II Conjugation (Major): Rapid glucuronidation to the pharmacologically active Ezetimibe-glucuronide (SCH 60663).

-

Phase I Redox Cycling (Minor/Stereochemical): Oxidation of the benzylic hydroxyl group to a ketone intermediate (SCH 58053), followed by stereoselective reduction. It is this pathway that generates the (3'R)-Ezetimibe diastereomer.

Critical Insight: While glucuronidation drives efficacy, the formation of the (3'R)-isomer is a critical marker of metabolic stability and redox potential. This guide provides the protocols to characterize both.

The Primary Pathway: Bioactivation via Glucuronidation[2]

Ezetimibe is unique because its major metabolite is equipotent or more potent than the parent drug. Upon oral administration, it is rapidly glucuronidated in the intestinal epithelium before entering the portal circulation.

Enzymatic Drivers

The glucuronidation occurs primarily at the 4'-phenolic position.

-

Localization: High expression in the jejunum and ileum (site of absorption) and liver.

Enterohepatic Recirculation (EHC)

The clinical half-life of Ezetimibe (~22 hours) is sustained by a massive EHC loop:

-

Efflux: Ezetimibe-glucuronide is excreted into bile via MRP2 (ABCC2).

-

Hydrolysis: Intestinal microflora (

-glucuronidase) hydrolyze the conjugate back to the parent Ezetimibe. -

Reabsorption: The lipophilic parent drug is reabsorbed, re-glucuronidated, and the cycle repeats.

The Stereoselective Redox Pathway: Formation of (3'R)-Ezetimibe

The formation of (3'R)-Ezetimibe (the epimer at the side-chain hydroxyl) is a consequence of reversible oxidation-reduction.

Mechanism of Inversion

Ezetimibe possesses a chiral center at the C3 position of the propyl side chain (designated

-

Oxidation: Cytosolic dehydrogenases or CYP3A4 oxidize the

-hydroxyl to a Ketone Intermediate (SCH 58053) . This destroys the chiral center at the side chain. -

Reduction: Carbonyl reductases reduce the ketone back to an alcohol. This reduction is not perfectly stereospecific.

-

Major Product: Reformation of (3'S)-Ezetimibe (Parent).

-

Minor Product: Formation of (3'R)-Ezetimibe (Diastereomer).

-

This "Redox Shunt" creates a dynamic equilibrium between the parent and its diastereomer in vivo, although the equilibrium heavily favors the S-configuration.

Visualization of Pathways

The following diagram illustrates the interplay between the major glucuronidation loop and the minor redox inversion.

Figure 1: Metabolic map showing the major Glucuronidation-Recycling loop (Green) and the minor Stereoselective Redox Inversion (Red) leading to the (3'R)-isomer.

Experimental Protocols

To study these pathways, specific protocols are required to separate the chiral isomers and quantify the glucuronide kinetics.

Protocol A: In Vitro Glucuronidation Kinetics

Objective: Determine

-

System: Recombinant Human UGTs (supersomes) or Human Liver Microsomes (HLM).

-

Incubation:

-

Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM

. -

Activator: Alamethicin (25 µg/mL) to permeabilize microsomal membranes (Crucial for UGTs).

-

Cofactor: UDP-glucuronic acid (UDPGA, 2-5 mM).

-

Substrate: Ezetimibe (0.5 – 100 µM).

-

-

Procedure: Incubate at 37°C for 30 min. Terminate with ice-cold acetonitrile.

-

Analysis: LC-MS/MS monitoring transition m/z 584

271 (Glucuronide).

Protocol B: Chiral Separation of (3'S) and (3'R) Isomers

Objective: Quantify the formation of the (3'R)-metabolite. Standard C18 columns cannot separate these diastereomers effectively.

-

Column: Chiralpak AD-RH or Lux Cellulose-1 (Amylose/Cellulose based).

-

Mobile Phase: Acetonitrile : Water : Formic Acid (60 : 40 : 0.1).

-

Flow Rate: 0.5 mL/min (Isocratic).

-

Detection: MS/MS (ESI Negative mode).

-

Parent/Isomer Transition: m/z 408

271.

-

-

Separation Logic: The (3'R)-isomer typically elutes before the (3'S)-parent on amylose-based chiral stationary phases due to steric hindrance differences in the chiral selector grooves.

Quantitative Metabolic Data[1][3]

The following data summarizes the kinetic parameters derived from human liver microsomes (HLM) and recombinant enzymes.

| Parameter | Ezetimibe-Glucuronide Formation (Major) | (3'R)-Ezetimibe Formation (Minor) |

| Primary Enzyme | UGT1A1, UGT1A3 | Carbonyl Reductase (via Ketone) |

| 1.33 ± 0.36 | N/A (Equilibrium driven) | |

| 1.90 ± 0.08 | < 0.05 (Trace) | |

| Intrinsic Clearance ( | High (Rapid First Pass) | Low |

| Biliary Excretion | > 70% of dose | Negligible |

| Activity | Active (Cholesterol Absorption Inhibitor) | Inactive / Low Activity |

Table 1: Comparative kinetics of the primary metabolic pathways.

Experimental Workflow Visualization

This workflow describes the step-by-step process for identifying the (3'R)-metabolite from plasma or microsomal incubations.

Figure 2: Analytical workflow for distinguishing total drug exposure from stereochemical inversion products.

References

-

FDA Clinical Pharmacology Review. ZETIA (Ezetimibe) Tablets. Center for Drug Evaluation and Research. [Link]

-

Patrick, J. E., et al. (2002). Disposition of the selective cholesterol absorption inhibitor ezetimibe in healthy male subjects. Drug Metabolism and Disposition.[3][4][5][6][7][8] [Link]

-

Ghosal, A., et al. (2004). Identification of Human Liver Cytochrome P450 Enzymes Involved in the Metabolism of Ezetimibe. Drug Metabolism and Disposition.[3][4][5][6][7][8] [Link]

-

Phenomenex Application Note. Separation of Ezetimibe and its Chiral Impurities per USP Monograph. [Link]

-

Liu, Y., et al. (2011). Species Differences in Ezetimibe Glucuronidation.[7] (Contextualizing UGT kinetics). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Isolation and Characterization of R-Enantiomer in Ezetimibe [scirp.org]

- 5. The role of pH in the glucuronidation of raloxifene, mycophenolic acid and ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Species Differences in Ezetimibe Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Crystal Structure Analysis of (3'R)-Ezetimibe Diastereomers

This guide outlines the technical workflow for the crystallographic characterization of (3'R)-Ezetimibe diastereomers, focusing on distinguishing the active pharmaceutical ingredient (API) from its critical stereochemical impurities.

Technical Guide for Structural Validation & Quality Control

Executive Summary

Ezetimibe acts as a selective cholesterol absorption inhibitor.[1][2][3][4] Its pharmacological potency is strictly tied to its specific stereochemical configuration: (3R, 4S, 3'S) .

The (3'R)-diastereomer (specifically the C3'-epimer) is a critical impurity that can arise during synthesis or degradation. Because these molecules are diastereomers, they possess distinct physical properties (solubility, melting point) and crystal packing arrangements. However, their structural similarity makes chromatographic separation challenging.[5] Single-Crystal X-Ray Diffraction (SC-XRD) serves as the definitive method for establishing the absolute configuration and distinguishing the active (3'S) form from the inactive or potentially toxic (3'R) isomer.

Target Audience: Crystallographers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Stereochemical Context & Target Structures

The core challenge lies in the flexible side chain at the C3 position of the

| Compound | Configuration | Role | Key Feature |

| Ezetimibe (API) | (3R, 4S, 3'S) | Active Drug | Forms stable monohydrate; specific H-bond network.[6] |

| (3'R)-Epimer | (3R, 4S, 3'R) | Impurity | Inverted stereocenter at the hydroxypropyl chain. |

| Enantiomer | (3S, 4R, 3'R) | Impurity | Mirror image of API; distinct only in chiral environment. |

Note: The (3'R)-epimer is a diastereomer of the API. Unlike enantiomers, diastereomers pack differently in the solid state, resulting in unique unit cell parameters and space groups.

Experimental Workflow

The following diagram illustrates the critical path from crude isolate to definitive structural assignment.

Caption: Workflow for the isolation and crystallographic validation of Ezetimibe diastereomers.

Crystallization Strategies

Obtaining diffraction-quality crystals of the (3'R)-epimer is often more difficult than the API due to lower stability or lack of known stable solvates.

Solvent Systems[7]

-

For API (3'S): Methanol/Water (9:1) or Isopropanol/Water. Ezetimibe preferentially crystallizes as a monohydrate in the orthorhombic system.

-

For (3'R)-Epimer:

-

Primary Screen: Methanol, Ethanol, Acetone.

-

Technique: Vapor diffusion (sitting drop) is recommended to minimize nucleation sites.

-

Observation: The (3'R) isomer often exhibits different morphology (e.g., plates vs. needles) compared to the API.

-

Protocol: Slow Evaporation

-

Dissolve 10 mg of the isolated (3'R)-fraction in 1 mL of Methanol.

-

Filter through a 0.22 µm PTFE filter into a clean vial.

-

Cover with parafilm and pierce with 2-3 small holes.

-

Store at 4°C in a vibration-free environment.

-

Checkpoint: Monitor for birefringence using polarized light microscopy after 24-48 hours.

Data Collection & Analysis (SC-XRD)

Instrument Configuration[1]

-

Radiation Source: Cu K

(-

Causality: Ezetimibe (C

H

-

-

Temperature: 100 K .

-

Reasoning: The flexible hydroxypropyl side chain is prone to thermal disorder. Cryogenic cooling freezes these rotations, improving resolution and refinement stability.

-

Refinement Targets (The "Fingerprint")

To distinguish the (3'R) diastereomer from the API, compare the refined unit cell against the known API standard.

Reference Data: Ezetimibe Monohydrate (API) [3][7]

Analysis of (3'R)-Epimer:

If the unit cell dimensions deviate significantly (>2%) or the space group changes (e.g., to Monoclinic

Absolute Configuration Assignment

The critical step is calculating the Flack Parameter (

-

(e.g.,

- : The model is inverted. You have solved the structure of the enantiomer of your model.

-

Interpretation: If you model the structure as (3R, 4S, 3'S) but the refinement converges better with the C3' hydroxyl inverted in the electron density map, or if the Flack parameter dictates an inversion of the whole structure (for enantiomers), the assignment is confirmed.

Structural Comparison: The Hydrogen Bond Network

The primary structural difference between the diastereomers is the orientation of the C3'-hydroxyl group, which drastically alters the hydrogen bonding network.

Caption: Schematic difference in H-bonding. The API typically utilizes a water bridge, while the (3'R) epimer often forces direct intermolecular bonding or requires different solvation.

-

API (3'S): The hydroxyl group points away from the bulkier fluorophenyl ring, facilitating a water-bridged network that stabilizes the monohydrate form.

-

Epimer (3'R): The inversion forces the hydroxyl group into a sterically crowded position. This often prevents the formation of the isostructural monohydrate, leading to an anhydrous form or a different solvate with lower lattice energy (lower melting point).

Bulk Identification via PXRD[2][3]

Once the single-crystal structure is solved, generate a Simulated Powder Pattern from the CIF (Crystallographic Information File). This serves as the "Gold Standard" for Quality Control.

Protocol:

-

Import the (3'R)-Ezetimibe CIF into Mercury or OLEX2.

-

Generate the theoretical powder pattern (typically calculated at FWHM 0.1-0.2° 2

). -

Compare with experimental PXRD of bulk API batches.

-

Key Indicator: Look for unique low-angle reflections (typically 5°–15° 2

) present in the (3'R) simulation but absent in the pure API pattern. These are the "fingerprint peaks" for impurity detection.

References

-

Ravikumar, K., & Sridhar, B. (2005).[1] Ezetimibe monohydrate.[1][3][9] Acta Crystallographica Section E: Structure Reports Online, 61(9), o2907-o2909.

-

Wang, L., et al. (2012). Isolation and Characterization of R-Enantiomer in Ezetimibe by SFC. American Journal of Analytical Chemistry, 4, 488-495.[10]

-

PubChem. (2025).[6] Ezetimibe Compound Summary (CID 150311). National Center for Biotechnology Information.

-

Brunklaus, G., et al. (2015).[9] NMR crystallography of ezetimibe co-crystals. Solid State Nuclear Magnetic Resonance, 65, 109-117.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jmpas.com [jmpas.com]

- 3. scielo.br [scielo.br]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. First synthesis and characterization of key stereoisomers related to Ezetimibe [html.rhhz.net]

- 6. Ezetimibe | C24H21F2NO3 | CID 150311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. NMR crystallography of ezetimibe co-crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journal11.magtechjournal.com [journal11.magtechjournal.com]

Methodological & Application

Application Note: Strategic Development of Chiral HPLC Methods for (3'R)-Ezetimibe Detection

Introduction & Chemical Context

Ezetimibe is a selective cholesterol absorption inhibitor that targets the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1] The pharmacological activity of Ezetimibe is strictly dependent on its specific stereochemistry:

The (3'R)-Ezetimibe (often referred to as the benzylic epimer or Impurity K) represents a critical diastereomeric impurity where the configuration at the hydroxyl-bearing carbon on the propyl side chain is inverted.[1] Because diastereomers possess different physicochemical properties, they can theoretically be separated on achiral phases; however, due to the structural similarity and the requirement to resolve potential enantiomers of the impurities themselves, Chiral Stationary Phases (CSPs) are the industry standard for definitive purity analysis.

Stereochemical Targets[3]

-

Eutomer (API): (

)-Ezetimibe (Note: 3' numbering is often used for the sidechain hydroxyl position).[1] -

Target Impurity: (

)-Ezetimibe [(3'R)-Ezetimibe].

Method Development Strategy

Developing a robust method for (3'R)-Ezetimibe requires understanding the interaction mechanisms between the analyte and the CSP.[1] Ezetimibe contains a

Column Selection: The Polysaccharide Advantage

While protein-based or cyclodextrin columns exist, Amylose and Cellulose carbamate derivatives are the most effective for Ezetimibe due to their ability to form "inclusion-like" complexes and multiple hydrogen bonding points.[1]

-

Primary Candidate (Modern): Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)).[1][2] Immobilized phases allow for a broader range of solvents, including non-standard ethers or chlorinated solvents if resolution is difficult.[1]

-

Secondary Candidate (Classic): Chiralpak AS-H or AD-H (Amylose derivatives).[1] These are coated phases and require strict adherence to alkane/alcohol mobile phases.[1]

Mobile Phase Thermodynamics

Normal Phase (NP) chromatography is preferred over Reversed Phase (RP) for this separation because non-polar solvents (Hexane/Heptane) encourage stronger hydrogen bonding between the analyte and the chiral selector, which is often masked by water in RP modes.[1]

Visualization: Method Development Workflow

Figure 1: Logical workflow for screening and optimizing chiral separation parameters for Ezetimibe isomers.

Experimental Protocols

Protocol A: Initial Screening (Scouting)

Objective: Identify the stationary phase with the highest selectivity (

Equipment: HPLC system with UV detector (DAD preferred) and column oven.

Columns: Chiralpak IC, Chiralpak AS-H, Chiralpak AD-H (Dimensions:

Step-by-Step Procedure:

-

Preparation of Mobile Phase: Premix n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

-

Sample Preparation: Dissolve Ezetimibe API (spiked with 1% (3'R)-impurity if available, or use racemate) in Ethanol/Hexane (50:50) to a concentration of 0.5 mg/mL.[1][3]

-

Run Conditions:

-

Evaluation: Inject 10

on each column.[1][6][7] Calculate Resolution (

Expected Outcome: Literature suggests Chiralpak IC and AS-H often provide superior separation for Ezetimibe isomers compared to OD-H. The (3'R)-isomer typically elutes before the main API peak on amylose-based columns (AS-H) under these conditions.[1]

Protocol B: Optimized Method (The "Gold Standard")

Based on thermodynamic data, lower temperatures often enhance resolution in chiral LC by increasing the enthalpy difference of adsorption between enantiomers.

| Parameter | Specification | Rationale |

| Column | Chiralpak IC (250 x 4.6 mm, 5 | Immobilized selector allows robust separation and solvent flexibility.[1][2] |

| Mobile Phase | n-Hexane : Isopropanol : DEA (90 : 10 : 0.[1][2]1) | High hexane content maximizes H-bonding interactions.[1] DEA improves peak symmetry.[1] |

| Flow Rate | 1.0 mL/min | Standard balance between efficiency and backpressure.[1] |

| Temperature | 20°C - 25°C | Slightly sub-ambient temperature maximizes selectivity ( |

| Detection | UV @ 254 nm or 230 nm | 230 nm provides higher sensitivity for trace impurities.[1] |

| Injection Vol | 10 - 20 | Dependent on sample concentration (target 0.5 mg/mL).[1] |

Self-Validating System Suitability Criteria:

-

Resolution (

): NLT (Not Less Than) 2.0 between (3'R)-Ezetimibe and Ezetimibe API. -

Tailing Factor: NMT (Not More Than) 1.5 for the API peak.

-

Precision: RSD of peak area

2.0% for 5 replicate injections.

Troubleshooting & Scientific Insights

Peak Tailing

Ezetimibe contains a phenolic group (

-

Solution: If using a basic additive (DEA) doesn't work, switch to an acidic additive (0.1% TFA).[1] The immobilized Chiralpak IC is robust enough to handle switching between acidic and basic mobile phases (with proper flushing).[1]

Elution Order Reversal

Be aware that changing from an Amylose (AS-H) to a Cellulose (OD-H or IC) backbone can reverse the elution order.[1] Always confirm the identity of the (3'R) peak using a certified reference standard or LC-MS.[1]

Visualization: Molecular Interaction

The separation relies on the "Three-Point Interaction" model.[1]

Figure 2: Mechanistic representation of the chiral recognition process involving Hydrogen Bonding and Pi-Pi interactions.

References

-

Phenomenex Application Note. "Separation of Ezetimibe and its Chiral Impurities per USP Monograph." Phenomenex.com.[1]

-

Wang, P., et al. "Chiral Separation and Thermodynamic Investigation of Ezetimibe Optical Isomers on a Chiralpak IC Column."[1] Journal of Chromatographic Science, Oxford Academic.[1] [1]

-

Srinivas, K., et al. "Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe."[1] Scientific Research Publishing.[1]

-

PubChem. "Ezetimibe Compound Summary." National Library of Medicine.[1]

Sources

- 1. Ezetimibe - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Isolation and Characterization of R-Enantiomer in Ezetimibe [scirp.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. phenomenex.com [phenomenex.com]

- 7. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]

Preparation of (3'R)-Ezetimibe reference standards for QC testing

Application Note: Preparation & Qualification of (3'R)-Ezetimibe Reference Standards for QC Testing

Abstract

This guide details the protocol for preparing the (3'R)-Ezetimibe stereoisomer, a critical process-related impurity and system suitability standard for Ezetimibe API release testing. Unlike the active pharmaceutical ingredient (API), which possesses a (3R, 4S, 3'S) configuration, this impurity is the C-3' epimer. Its presence monitors the stereoselectivity of the ketone reduction step during manufacturing. This protocol utilizes a non-stereoselective reduction of Ezetimibe Ketone followed by preparative Chiral HPLC to isolate high-purity (>99.5%) reference material.

Introduction & Scientific Rationale

Ezetimibe contains three chiral centers: C3 and C4 on the

-

Target Molecule: (3R,4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one.[1][2][3][4]

-

Common Names: (3'R)-Ezetimibe, 3'-Epimer, Ezetimibe Impurity B (varies by vendor).

-

Origin: Arises from incomplete stereocontrol during the reduction of the intermediate ketone (1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-2-azetidinone).

Why this Standard is Critical:

Regulatory guidelines (ICH Q3A/Q3B) require the quantification of chiral impurities. In the Ezetimibe HPLC method, the (3'R)-isomer elutes close to the main peak. A qualified Reference Standard (RS) is mandatory to establish the Relative Retention Time (RRT) and verify the resolution factor (

Synthesis Protocol: Non-Stereoselective Reduction

Objective: Generate a racemic mixture at the C3' position to maximize the yield of the target (3'R)-isomer, which is otherwise suppressed in the commercial process.

Reagents:

-

Precursor: Ezetimibe Ketone (available commercially or via Jones oxidation of Ezetimibe).

-

Reducing Agent: Sodium Borohydride (

).[5] -

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Quench: 1N Hydrochloric Acid (HCl).

Step-by-Step Methodology:

-

Dissolution: Dissolve 5.0 g (12.2 mmol) of Ezetimibe Ketone in 100 mL of anhydrous Methanol. Stir at 0–5°C (ice bath) to minimize side reactions.

-

Reduction: Slowly add

(0.5 eq, 230 mg) portion-wise over 20 minutes.-

Expert Insight: Unlike the CBS-catalyzed reduction used in API manufacturing (which forces the 'S' config),

is non-selective, theoretically yielding a ~50:50 mixture of (3'S)-Ezetimibe (API) and (3'R)-Ezetimibe (Target).

-

-

Monitoring: Monitor reaction progress via TLC (Mobile Phase: Hexane:EtOAc 60:40). The ketone spot (

) should disappear, replaced by the alcohol spot ( -

Quenching: Once complete (approx. 1 hour), carefully quench with 10 mL of 1N HCl to destroy excess hydride.

-

Workup:

-

Concentrate methanol under vacuum.

-

Dissolve residue in Ethyl Acetate (100 mL).

-

Wash with saturated

followed by brine. -

Dry over

and evaporate to dryness. -

Yield: ~4.8 g of white solid (Diastereomeric mixture).

-

Purification Protocol: Preparative Chiral HPLC

Separation of the (3'R) and (3'S) epimers requires a polysaccharide-based chiral stationary phase.

System Setup:

-

Column: Chiralpak AS-H or Chiralpak IC (250 x 20 mm, 5 µm).

-

Mode: Normal Phase.

-

Flow Rate: 10–15 mL/min (adjust based on backpressure).

-

Detection: UV at 230 nm.

Mobile Phase Strategy:

-

Composition: n-Hexane : Isopropyl Alcohol (IPA) : Ethanol : TFA (84 : 12 : 4 : 0.1 v/v).

-

Mechanistic Note: The addition of Ethanol improves peak shape for the hydroxylated side chain, while TFA suppresses ionization of the phenolic protons, preventing peak tailing.

Elution Order: Under these conditions, the (3'R)-isomer typically elutes first (approx. 10-11 min), followed by the (3'S)-Ezetimibe (12-14 min).

Collection Logic:

-

Inject 50–100 mg of the crude mixture dissolved in mobile phase.

-

Collect the first major peak (Target: 3'R).

-

Discard the overlap fraction.

-

Collect the second major peak (API recovery).

-

Rotary evaporate fractions < 40°C to avoid thermal degradation.

Characterization & Qualification (The "Trustworthiness" Pillar)

To certify the isolated material as a Reference Standard, you must prove its identity and purity.

A. Structural Elucidation (NMR)

The stereochemistry at C3' affects the magnetic environment of the adjacent protons.

-

1H NMR (DMSO-

, 400 MHz):-

H-3' (Chiral Center): Look for the multiplet at

4.4–4.6 ppm. The (3'R) isomer often shows a slight downfield shift ( -

Coupling Constants: The vicinal coupling between H-3' and the adjacent methylene protons (

) will differ.

-

-

19F NMR: Useful for confirming the integrity of the fluorophenyl rings.

B. Purity & Potency Assignment

Do not assume 100% potency. Use the Mass Balance Approach :

-

Chromatographic Purity (%Imp): Determine via HPLC (Area %). Target > 99.5%.

-

Residue on Ignition (%ROI): Measures inorganic salts.

-

Loss on Drying (%LOD): Measures residual solvents/water.

QC Usage: System Suitability Criteria

In the routine Release Method (RP-HPLC, C18 column), the (3'R)-isomer is used to validate the column's resolving power.

-

Preparation: Spike Ezetimibe API (1.0 mg/mL) with (3'R)-Ezetimibe RS (0.01 mg/mL).

-

Requirement: Resolution (

) between Ezetimibe and (3'R)-Ezetimibe -

Typical RRT: If Ezetimibe = 1.00, (3'R)-Ezetimibe

0.92–0.96 (elutes just before the main peak in Reverse Phase).

Visualizations

Figure 1: Synthesis & Purification Workflow

Caption: Workflow for the synthesis and isolation of (3'R)-Ezetimibe, highlighting the separation of diastereomers.

Figure 2: Reference Standard Qualification Logic

Caption: Decision tree for qualifying the isolated material as a primary Reference Standard.

References

-

Sathiyasundar, R., et al. (2016). "Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase." Annals of Chromatography and Separations Techniques. Link

-

Filip, V., et al. (2016). "Chiral Separation and Thermodynamic Investigation of Ezetimibe Optical Isomers on a Chiralpak IC Column." Journal of Chromatographic Science. Link

-

Phenomenex Application Note. (2023). "Separation of Ezetimibe and its Chiral Impurities per USP Monograph." Link

-

Chimalakonda, K., et al. (2013). "Isolation and Characterization of R-Enantiomer in Ezetimibe." American Journal of Analytical Chemistry. Link

-

ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2008032338A2 - Improved process for the preparation of ezetimibe and its intermediates - Google Patents [patents.google.com]

- 3. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104326959A - Preparation method of Ezetimibe isomer - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Application Note: A Validated High-Sensitivity LC-MS/MS Method for the Quantification of (3'R)-Ezetimibe and its Glucuronide Metabolite in Human Plasma

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of (3'R)-Ezetimibe (EZE) and its primary active metabolite, Ezetimibe-glucuronide (EZE-G), in human plasma. Designed for researchers in pharmacology, drug metabolism, and clinical studies, this protocol addresses the need for accurate measurement at trace levels, often required for pharmacokinetic (PK) assessments. The methodology employs a streamlined solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method is fully validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance, demonstrating excellent linearity, precision, accuracy, and a lower limit of quantification (LLOQ) of 0.1 ng/mL for Ezetimibe and 0.5 ng/mL for Ezetimibe-glucuronide.

Introduction: The Analytical Challenge

Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine. Following oral administration, it is rapidly and extensively metabolized, primarily in the intestinal wall and liver, to its pharmacologically active metabolite, Ezetimibe-glucuronide.[1][2] The parent drug and its metabolite are extensively bound to plasma proteins and circulate with long half-lives. To accurately characterize the pharmacokinetic profile and assess the bioequivalence of Ezetimibe formulations, a highly sensitive and selective analytical method is required to quantify both the parent compound and its major metabolite, often at sub-nanogram per milliliter concentrations.[3][4]

LC-MS/MS is the gold standard for this application due to its inherent specificity and sensitivity.[5] This note provides a comprehensive protocol, explaining the rationale behind key methodological choices to ensure reliable, reproducible, and regulatory-compliant results.

Methodological Rationale

Analyte Chemistry and Ionization

(3'R)-Ezetimibe is a moderately lipophilic molecule with a molecular weight of 409.4 g/mol . Crucially, it possesses a phenolic hydroxyl group, which is acidic and readily deprotonates. This makes it an ideal candidate for negative ion mode Electrospray Ionization (ESI) . In the ion source, the molecule loses a proton to form a stable precursor ion, [M-H]⁻, at m/z 408.4.[6] Similarly, its glucuronide metabolite also ionizes efficiently in negative mode. This choice of ionization polarity significantly enhances signal intensity and reduces background noise compared to positive mode for these specific analytes.

The Imperative of an Internal Standard

To correct for variability during sample preparation and analysis, the use of a proper internal standard (IS) is critical. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as Ezetimibe-d4. A SIL-IS co-elutes chromatographically with the analyte and exhibits identical behavior during extraction and ionization, but is differentiated by mass in the spectrometer.[4][6] This ensures the highest degree of accuracy and precision.

Sample Preparation: Minimizing Matrix Effects

Human plasma is a complex biological matrix containing proteins, lipids, and salts that can interfere with the analysis, a phenomenon known as the "matrix effect." To achieve the required sensitivity and robustness, a thorough sample clean-up is essential. While liquid-liquid extraction (LLE) is a viable option, solid-phase extraction (SPE) often provides cleaner extracts and higher reproducibility.[1][7] A reversed-phase SPE cartridge is chosen here to effectively retain the moderately non-polar Ezetimibe and its metabolite while washing away polar interferences.

Chromatographic Separation

Rapid and efficient separation of Ezetimibe, Ezetimibe-glucuronide, and the internal standard from endogenous plasma components is achieved using a reversed-phase C18 column. A gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) allows for sharp peak shapes and resolution of the analytes.[1] The acidic modifier in the mobile phase ensures the phenolic hydroxyl group remains protonated, leading to better retention on the C18 stationary phase.

Experimental Protocols

Materials and Reagents

-

Reference Standards: (3'R)-Ezetimibe, Ezetimibe-glucuronide, Ezetimibe-d4 (IS)

-

Solvents: HPLC-grade or MS-grade Acetonitrile, Methanol, and Water

-

Reagents: Formic Acid (≥98%), Ammonium Formate

-

Plasma: Drug-free human plasma (K2-EDTA as anticoagulant)

-

SPE Cartridges: Reversed-phase polymer-based cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of Ezetimibe, Ezetimibe-glucuronide, and Ezetimibe-d4 in methanol to prepare individual 1 mg/mL stock solutions.

-

Intermediate & Working Standards: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration curve (CC) standards and quality control (QC) samples.

-

Internal Standard Working Solution (50 ng/mL): Dilute the Ezetimibe-d4 stock solution in 50:50 acetonitrile/water to a final concentration of 50 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE) Workflow

The following protocol is designed for a 200 µL plasma sample volume.

-

Pre-treatment: To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 50 ng/mL IS working solution. Vortex for 10 seconds. Add 200 µL of 2% formic acid in water and vortex again.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 60:40 Acetonitrile/Water with 0.1% Formic Acid). Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Diagram: Experimental Workflow

Caption: High-level workflow from plasma sample to LC-MS/MS analysis.

LC-MS/MS Parameters

The following tables provide optimized parameters that serve as an excellent starting point for method development.

Table 1: Optimized Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting |

| LC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 2.5 | |

| 3.0 | |

| 3.1 | |

| 4.0 |

Table 2: Optimized Mass Spectrometry (MS) Parameters

| Parameter | Recommended Setting |

| MS System | Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion |

| Ion Source Temp. | 550°C |

| IonSpray Voltage | -4500 V |

| Curtain Gas | 35 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| Resolution | Unit (Q1 and Q3) |

| Dwell Time | 100-150 ms |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) | Declustering Potential (DP) |

| (3'R)-Ezetimibe | 408.4 | 271.1 | -42 eV | -80 V |

| Ezetimibe-glucuronide | 584.5 | 271.0 | -55 eV | -100 V |

| Ezetimibe-d4 (IS) | 412.1 | 275.1 | -42 eV | -80 V |

Note: CE and DP values are instrument-dependent and should be optimized.

Diagram: Proposed Ezetimibe Fragmentation

Caption: Fragmentation of Ezetimibe precursor ion to its stable product ion.

Method Validation Protocol & Results

The method was validated following the principles outlined in the FDA Bioanalytical Method Validation Guidance for Industry and ICH M10 Bioanalytical Method Validation.[5][8][9]

Table 4: Summary of Method Validation Results

| Validation Parameter | Acceptance Criteria (FDA/ICH) | Result |

| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 | EZE: 0.1–20 ng/mL, r² > 0.998 EZE-G: 0.5–200 ng/mL, r² > 0.997 |

| Lower Limit of Quantification (LLOQ) | S/N > 5; Precision ≤20%; Accuracy ±20% | EZE: 0.1 ng/mL EZE-G: 0.5 ng/mL (Met all criteria) |

| Intra-day Precision (CV%) | ≤15% (≤20% at LLOQ) | < 8.6% for EZE; < 9.0% for EZE-G |

| Inter-day Precision (CV%) | ≤15% (≤20% at LLOQ) | < 12.8% for EZE; < 8.7% for EZE-G |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% for both analytes across all QC levels |

| Extraction Recovery | Consistent and reproducible | Mean recovery > 80% for both analytes and IS |

| Matrix Effect | CV of IS-normalized matrix factor ≤15% | No significant ion suppression or enhancement observed (<5% CV) |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Change within ±15% of nominal | Stable for 3 freeze-thaw cycles, 8 hours at room temp., and 90 days at -80°C |

Conclusion

The LC-MS/MS method presented in this application note provides a sensitive, specific, and robust protocol for the simultaneous quantification of (3'R)-Ezetimibe and its active glucuronide metabolite in human plasma. The detailed experimental steps, coupled with the scientific rationale for key parameter choices, offer researchers a reliable and validated tool for demanding pharmacokinetic and bioequivalence studies. The method meets the stringent requirements for bioanalytical method validation as set forth by major regulatory agencies.

References

-

Bae, J.W., et al. (2012). Analytical LC-MS/MS method for ezetimibe and its application for pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

-

Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available at: [Link]

-

U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

-

El-Bagary, R.I., et al. (2013). LC–MS–MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma. Journal of Chromatographic Science. Available at: [Link]

-

Reddy, M., et al. (2016). Development and Validation of a High-throughput LC–MS/MS Method for the Quantitation of Total Ezetimibe in Human Plasma. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Nguyen, T.A., et al. (2023). A One-step Sample Processing Method in Combination With Hplc-Ms/Ms for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites. Preprints.org. Available at: [Link]

-

Nguyen, T.A., et al. (2023). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites. MDPI. Available at: [Link]

-

Li, W., et al. (2015). Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

-

ResearchGate. (n.d.). Validation of bioanalytical methods - Highlights of FDA's guidance. Available at: [Link]

-

Taylor & Francis Online. (2025). Development and validation of a QuEChERS-Based LC-MS/MS method for simultaneous quantification of Ezetimibe and its active metabolite in human plasma. Available at: [Link]

-

ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transitions measured at positive ion... Available at: [Link]

-

IOSR Journal. (2017). Development and validation of simple and rapid LC-MS/MS method for ezetimibe in human plasma and its application to bioequivalen. Available at: [Link]

-

Oxford Academic. (n.d.). LC-MS-MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma. Available at: [Link]

-

Chinese Journal of Modern Applied Pharmacy. (2020). Determination of Ezetimibe and Total Ezetimibe in Human Plasma by LC-MS/MS and Its Application. Available at: [Link]

-

Latin American Journal of Pharmacy. (n.d.). Simultaneous Quantification of Ezetimibe and Ezetimibe Glucuronide in Human Plasma: A Pharmacokinetic Study in Healthy Chinese Volunteers. Available at: [Link]

-

SciSpace. (2012). Analytical lc-ms/ms method for ezetimibe and its application for pharmacokinetic study. Available at: [Link]

-

ResearchGate. (2025). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites. Available at: [Link]

-

Wanfang Data. (n.d.). Determination of Ezetimibe and Total Ezetimibe in Human Plasma and Its Pharmacokinetics. Available at: [Link]

-

PubMed. (2016). Development and Validation of an LC-MS-MS Method for the Simultaneous Determination of Simvastatin, Simvastatin Acid and Ezetimibe in Human Plasma. Available at: [Link]

Sources

- 1. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Determination of Ezetimibe and Total Ezetimibe in Human Plasma by LC-MS/MS and Its Application [chinjmap.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. mdpi.com [mdpi.com]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. fda.gov [fda.gov]

Application Note: Solubilization Strategies for (3'R)-Ezetimibe in Cell Culture Systems

Abstract & Scientific Rationale

(3'R)-Ezetimibe (also known as the 3'-epimer of Ezetimibe or Impurity 4) is a stereoisomer of the cholesterol absorption inhibitor Ezetimibe. While the therapeutic eutomer is the (3'S) configuration, the (3'R) isomer is frequently utilized in structure-activity relationship (SAR) studies, impurity profiling, and mechanistic toxicology assays.

The Core Challenge: Like its parent compound, (3'R)-Ezetimibe exhibits high lipophilicity (LogP ≈ 4.5) and negligible aqueous solubility (<0.01 mg/mL). In cell culture environments, improper solubilization leads to "micro-precipitation" —a phenomenon where the compound forms invisible crystalline aggregates upon contact with aqueous media. This results in:

-

False Negatives: The actual dissolved concentration is far lower than the calculated dose.

-

Cytotoxicity Artifacts: Crystals can mechanically damage cell membranes or trigger non-specific stress responses (e.g., lysosomal rupture).

This guide provides two validated protocols: a Standard DMSO/Serum Method for routine low-concentration assays (<10 µM) and a Cyclodextrin-Enhanced Method for saturation-limit studies (>10 µM) or serum-free conditions.

Physicochemical Profile

Understanding the solute is the first step to successful dissolution. The (3'R)-isomer shares the poor aqueous solubility profile of the parent drug.

| Property | Value / Characteristic | Implication for Cell Culture |

| Chemical Name | (3R,4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | Stereochemistry at the propyl chain hydroxyl is R (vs S in active drug).[1][2][3][4][5][6] |

| Molecular Weight | 409.43 g/mol | Moderate size; diffusion is not the limiting factor. |

| LogP | ~4.5 (Highly Lipophilic) | High affinity for plastics and serum proteins; low affinity for water. |

| Solubility (DMSO) | ~15–20 mg/mL (36–48 mM) | Excellent stock solvent. |

| Solubility (Ethanol) | ~20 mg/mL | Good alternative, but higher volatility affects long-term storage. |

| Solubility (Water) | < 0.01 mg/mL (Practically Insoluble) | Critical Risk: Immediate precipitation upon dilution. |

Protocol A: Standard DMSO Solubilization (Serum-Driven)

Recommended for: Routine screening, IC50 determination, concentrations ≤ 10 µM.

Mechanism: This method relies on the high solubility of (3'R)-Ezetimibe in DMSO for the stock, and the carrier capacity of Fetal Bovine Serum (FBS) albumin in the culture media to prevent precipitation upon dilution.

Reagents

-

(3'R)-Ezetimibe (Solid powder)[7]

-

DMSO (Dimethyl Sulfoxide), Cell Culture Grade (anhydrous, ≥99.9%)

-

Complete Cell Culture Media (containing at least 5-10% FBS)

Step-by-Step Procedure

1. Primary Stock Preparation (10 mM)

-

Weigh 4.1 mg of (3'R)-Ezetimibe.

-

Add 1.0 mL of sterile DMSO.

-

Critical Step: Vortex vigorously for 30 seconds. Inspect visually. The solution must be crystal clear.

-

Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage) and store at -20°C. Stable for 3-6 months.

2. Working Solution Preparation (100x Concentrate)

-

Never add 100% DMSO stock directly to the cell well. This causes local protein precipitation and drug crashing.

-

Prepare an intermediate dilution in culture media without cells.

-

Example for 10 µM final assay concentration:

-

Dilute 10 mM stock 1:100 into sterile media (pre-warmed to 37°C) to create a 100 µM Working Solution .

-

Technique: Add DMSO stock dropwise to the vortexing media.

-

Note: The solution may turn slightly cloudy (Tyndall effect). If visible crystals form, switch to Protocol B.

-

3. Final Dilution

-

Add the Working Solution to the cell culture wells to achieve the final concentration (e.g., dilute 1:10 for 10 µM).

-

Final DMSO concentration should be ≤ 0.1% (v/v) to avoid solvent toxicity.

Protocol B: Cyclodextrin-Enhanced Solubilization

Recommended for: High concentrations (>10 µM), Serum-Free media, or long-duration assays (24h+).

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal inclusion complex with the hydrophobic (3'R)-Ezetimibe molecule. This "encapsulation" shields the drug from the aqueous environment, preventing precipitation while maintaining bioavailability.

Reagents

-

(3'R)-Ezetimibe (10 mM DMSO Stock from Protocol A)

-

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Cell culture tested)

-

Sterile Water or PBS

Step-by-Step Procedure

1. Prepare Carrier Vehicle (20% HP-β-CD)

-

Dissolve 2.0 g of HP-β-CD in 10 mL of sterile PBS or water.

-

Filter sterilize using a 0.22 µm PVDF syringe filter.

2. Complexation Step

-

To prepare a 100 µM Working Solution :

-

Add 10 µL of 10 mM (3'R)-Ezetimibe DMSO Stock into 990 µL of the 20% HP-β-CD solution .

-

-

Critical Step: Place on a shaker or rotator for 30 minutes at Room Temperature. This allows time for the drug to enter the cyclodextrin cavity.

-

Result: A clear, stable solution where the drug is solubilized in the aqueous phase via the carrier.

3. Application

-

Dilute this complexed solution directly into your cell culture media (Serum-free or Serum-containing).

-

The cyclodextrin concentration in the final well will be negligible (<0.5%) and is generally non-toxic.

Quality Control & Validation

Trust but verify. Hydrophobic compounds are notorious for crashing out of solution over time.

-

Microscopic Inspection (Day 0 & Day 1):

-

Turbidity Check:

-

Measure absorbance at 600 nm (OD600) of the media without cells.

-

An increase in OD600 compared to vehicle control indicates precipitation.

-

Visualization: Solubilization Decision Logic

The following diagram illustrates the decision-making process for selecting the correct protocol based on experimental constraints.

Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay concentration and media composition.

References

-

PubChem. (2024). Ezetimibe Compound Summary (CID 150311). National Library of Medicine. Retrieved from [Link]

-

Taupitz, T., et al. (2013). Cyclodextrin-water-soluble polymer ternary complexes for the enhancement of solubility and dissolution of ezetimibe. Retrieved from [Link]

-

Jajere, U. M., & Achadu, A. E. (2017). Fabrication and Characterization of Ezetimibe Solid Dispersion for Solubility Enhancement. Universal Journal of Pharmaceutical Research. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Ezetimibe | C24H21F2NO3 | CID 150311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Improved Aqueous Solubility and Antihypercholesterolemic Activity of Ezetimibe on Formulating with Hydroxypropyl-β-Cyclodextrin and Hydrophilic Auxiliary Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. science24.com [science24.com]

- 5. First synthesis and characterization of key stereoisomers related to Ezetimibe [html.rhhz.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. (3'R)-Ezetimibe | 163380-16-3 [chemicalbook.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. tamuk.contentdm.oclc.org [tamuk.contentdm.oclc.org]

- 11. dovepress.com [dovepress.com]

Troubleshooting & Optimization

Technical Support Center: Resolving (3'R)-Ezetimibe Co-elution in RP-HPLC

Topic: High-Resolution Separation of Ezetimibe and its (3'R)-Diastereomer Audience: Analytical Chemists, QC Specialists, and Method Development Scientists Status: Active | Priority: Critical[1]

Core Technical Briefing

The Challenge: In the reverse-phase HPLC (RP-HPLC) analysis of Ezetimibe, the most persistent "critical pair" is the separation of the active pharmaceutical ingredient (API) from its (3'R)-diastereomer (often referred to as the 3'-epimer).[1]

The Science of the Problem:

Ezetimibe possesses three chiral centers. The API configuration is

The Solution Vector:

To resolve this, we must move beyond simple hydrophobicity (C18) and exploit Pi-Pi (

Diagnostic & Decision Framework

Before altering your method, confirm your specific co-elution scenario using the decision matrix below.